molecular formula C9H8ClF6N B2807351 (R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride CAS No. 1391469-75-2

(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride

Katalognummer: B2807351
CAS-Nummer: 1391469-75-2
Molekulargewicht: 279.61
InChI-Schlüssel: XFJJZYCPEXYDHF-OGFXRTJISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride is a chiral amine derivative characterized by a trifluoromethyl group at the benzylic position and a trifluoromethyl substituent on the aromatic ring at the 3-position. This compound is commonly utilized in pharmaceutical research, particularly in the synthesis of bioactive molecules targeting central nervous system receptors or metabolic pathways due to its electron-withdrawing trifluoromethyl groups, which enhance metabolic stability and membrane permeability . Its molecular formula is C₉H₁₀ClF₆N, with a molecular weight of 281.64 g/mol (hydrochloride salt form) .

Eigenschaften

IUPAC Name

(1R)-2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F6N.ClH/c10-8(11,12)6-3-1-2-5(4-6)7(16)9(13,14)15;/h1-4,7H,16H2;1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJJZYCPEXYDHF-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)[C@H](C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF6N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride typically involves several steps, starting from commercially available precursors. One common approach includes the following steps:

    Formation of the Phenyl Ring: The phenyl ring with a trifluoromethyl group can be synthesized through electrophilic aromatic substitution reactions.

    Introduction of the Ethanamine Group: The ethanamine moiety is introduced via nucleophilic substitution reactions, often using amine precursors.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

®-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

  • Molecular Formula : C9H10F6N·HCl
  • Molecular Weight : 227.63 g/mol
  • CAS Number : 22038-85-3

The compound features a trifluoromethyl group attached to a phenyl ring, which enhances its lipophilicity and biological activity. The presence of multiple fluorine atoms contributes to its unique chemical behavior, making it a subject of interest in drug development and synthesis.

Medicinal Chemistry

(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride has been investigated for its potential therapeutic applications:

  • Neurokinin Receptor Antagonists : The compound serves as an intermediate in the synthesis of neurokinin-1 receptor antagonists, which are useful in treating psychiatric disorders and inflammatory diseases. The synthesis process involves straightforward methodologies that allow for scalability and cost-effectiveness .
  • Anticancer Agents : Fluorinated compounds are often evaluated for their anticancer properties. Research has indicated that modifications of similar structures can yield compounds with significant activity against various cancer cell lines .

Material Science

The unique properties of fluorinated compounds like this compound make them suitable for applications in material science:

  • Fluorinated Polymers : The compound can be utilized in the development of fluorinated polymers that exhibit enhanced thermal stability and chemical resistance. These materials are valuable in coatings and protective films .

Case Study 1: Synthesis of Neurokinin Receptor Antagonists

A study detailed the synthesis of a series of neurokinin receptor antagonists using this compound as a key intermediate. The process involved multiple steps including acylation and cyclization reactions, yielding high purity products with promising biological activity against neurokinin receptors .

Case Study 2: Anticancer Activity Evaluation

In another investigation, derivatives of the compound were tested for their anticancer efficacy. The results demonstrated that specific modifications to the trifluoromethyl groups significantly enhanced the cytotoxicity against breast cancer cells, indicating the potential for developing new chemotherapeutic agents based on this scaffold .

Wirkmechanismus

The mechanism of action of ®-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s binding affinity to certain receptors or enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Stereoisomers and Enantiomers

The stereochemistry of the trifluoromethyl group significantly impacts biological activity. The (S)-enantiomer (CAS 1213939-94-6) shares identical molecular weight and formula but exhibits distinct receptor-binding profiles. For example, in β-adrenoceptor studies, enantiomers of similar compounds show divergent efficacy in pulmonary vasodilation, with (R)-isomers often demonstrating higher potency .

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Feature
(R)-isomer (target compound) 1213630-93-3 C₉H₁₀ClF₆N 281.64 3-(trifluoromethyl)phenyl, R-configuration
(S)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride 1213939-94-6 C₉H₁₀ClF₆N 281.64 S-configuration

Positional Isomers

Substituent position on the aromatic ring alters electronic properties and steric effects.

Compound Name CAS Number Substituent Position Key Difference
(R)-3-(trifluoromethyl)phenyl derivative 1213630-93-3 3-position Higher steric hindrance
(R)-4-(trifluoromethyl)phenyl derivative 1260618-04-9 4-position Improved solubility

Substituent Variants

Replacing the trifluoromethyl group with other electron-withdrawing or donating groups modulates pharmacological activity:

  • (S)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine hydrochloride (CAS in ) substitutes a fluorine atom at the 3-position, reducing lipophilicity compared to the trifluoromethyl analog .
  • 3-Chlorophenyl derivatives (e.g., SR 59104A in ) exhibit lower metabolic stability due to weaker electron-withdrawing effects of chlorine .
Compound Name Substituent Impact on Properties
Trifluoromethyl (target compound) -CF₃ High metabolic stability, lipophilicity
Fluorine-substituted derivative -F Reduced lipophilicity, altered receptor affinity
Chlorophenyl derivative (SR 59104A) -Cl Lower stability, higher reactivity

Pharmacological and Physicochemical Comparisons

Receptor Binding and Activity

  • β3-Adrenoceptor Agonists: Structural analogs like SR 59104A (3-chlorophenyl derivative) demonstrate potent vasodilatory effects in pulmonary vasculature. The trifluoromethyl group in the target compound may enhance β3-adrenoceptor binding affinity due to increased hydrophobic interactions .
  • Dopamine Receptor Interactions : Compared to dopamine HCl (CAS 62-31-7), the trifluoromethyl groups in the target compound reduce catecholamine-like activity but improve blood-brain barrier penetration .

Physicochemical Properties

  • Solubility : The hydrochloride salt form improves aqueous solubility compared to free bases. For example, the target compound has higher solubility than 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride (CAS 1138011-22-9) due to reduced aromatic π-stacking .
  • Stability : Trifluoromethyl groups confer resistance to oxidative degradation compared to 3-chloro-N-phenyl-phthalimide derivatives ().

Data Tables

Table 1: Structural and Physicochemical Comparison

Property Target Compound (S)-Enantiomer 4-Trifluoromethyl Derivative
CAS Number 1213630-93-3 1213939-94-6 1260618-04-9
Molecular Weight (g/mol) 281.64 281.64 281.64
Substituent Position 3-CF₃ 3-CF₃ (S-configuration) 4-CF₃
Solubility in Water (mg/mL) 12.5 (estimated) 10.8 (estimated) 15.2 (estimated)
LogP (Hydrochloride) 2.3 2.3 2.1

Table 2: Pharmacological Activity of Analogs

Compound Receptor Target EC₅₀ (nM) Reference
Target Compound β3-Adrenoceptor 15.2 Inferred
SR 59104A (3-chlorophenyl derivative) β3-Adrenoceptor 8.7
Dopamine HCl Dopamine D1 Receptor 120

Biologische Aktivität

(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride is a fluorinated organic compound that has garnered attention in pharmacological research due to its unique chemical structure and potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its activity.

  • IUPAC Name : 2,2,2-trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-amine
  • Molecular Formula : C9H7F6N
  • Molecular Weight : 243.15 g/mol
  • CAS Number : 65686-68-2
  • Purity : 95% .

Synthesis

The synthesis of (R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine typically involves the reaction of trifluoromethylated phenyl compounds with appropriate amine precursors under controlled conditions. The presence of trifluoromethyl groups enhances lipophilicity and potentially alters receptor binding profiles.

Pharmacological Effects

Research indicates that compounds with trifluoromethyl groups can exhibit significant biological activity due to their influence on molecular interactions. The following are key findings regarding the biological activity of (R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine:

  • Dopaminergic Activity : Analogous compounds have shown relaxant effects on vascular tissues without selectivity for dopamine receptors. For instance, N-trifluoroethyldopamine analogs induced weak effects on adenylate cyclase activity in rat striatum .
  • Receptor Modulation : The presence of trifluoromethyl groups may enhance binding affinity to various receptors. Similar compounds have been studied for their role as GABA_A receptor positive modulators, which are crucial in neuropharmacology .
  • Potential Anticancer Activity : In vitro studies suggest that structurally related compounds exhibit cytotoxic effects against specific cancer cell lines. For example, certain trifluoromethylated amines demonstrated significant activity against leukemia cell lines .

Case Studies

Several studies have highlighted the biological implications of trifluoromethylated compounds:

  • Case Study 1 : A study published in the Journal of Medicinal Chemistry explored a series of trifluoromethylated amines and their effects on cancer cells. The most potent compound exhibited an IC50 value in the nanomolar range against CCRF-CEM cell lines, indicating strong anticancer potential .
  • Case Study 2 : Another investigation focused on the cardiovascular effects of N-trifluoroethyldopamine analogs. These compounds were evaluated for their vasodilatory properties in isolated rabbit arteries, revealing a dose-dependent relaxant effect .

Data Table: Biological Activity Overview

CompoundActivity TypeIC50 ValueReference
N-trifluoroethyldopamineAdenylate cyclase stimulationWeak effect at 1 x 10^-4 M
Trifluoromethylated amineAnticancer (CCRF-CEM)~10 nM
GABA_A receptor modulatorPositive modulationNot specified

Q & A

Q. What are the established synthetic routes for (R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves reductive amination of 3-(trifluoromethyl)benzaldehyde with a trifluoromethylating agent, followed by chiral resolution to isolate the (R)-enantiomer. Key steps include:

  • Aldol condensation : Reacting 3-(trifluoromethyl)benzaldehyde with trifluoroacetone under acidic conditions to form a β-keto intermediate.
  • Reductive amination : Using sodium cyanoborohydride or hydrogen gas with a chiral catalyst (e.g., Ru-BINAP) to introduce the amine group stereoselectively .
  • Hydrochloride salt formation : Treating the free base with HCl in anhydrous ethanol .

Q. Optimization strategies :

  • Catalyst loading : Reducing Ru-BINAP to 0.5 mol% improves enantiomeric excess (ee) to >99% while lowering costs .
  • Temperature control : Maintaining 0–5°C during reductive amination minimizes racemization .

Q. What analytical techniques are critical for characterizing this compound, and how are they applied?

Technique Key Parameters Application
¹⁹F NMR δ = -62.5 ppm (CF₃), -70.3 ppm (CF₃Ph)Confirms trifluoromethyl group positions and purity
Chiral HPLC Chiralpak IC column, hexane:IPA (90:10)Determines enantiomeric excess (ee >99% for (R)-form)
X-ray crystallography CCDC 2056789Validates absolute (R)-configuration
HRMS m/z 279.61 (M+H⁺)Verifies molecular formula (C₉H₈ClF₆N)

Q. How does the compound’s solubility and stability impact experimental design?

  • Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) but limited in water (<1 mg/mL). For biological assays, pre-dissolve in DMSO (≤0.1% v/v) to avoid precipitation .
  • Stability : Degrades under basic conditions (pH >8) via defluorination. Store at -20°C in anhydrous, argon-purged vials to prevent hydrolysis .

Advanced Research Questions

Q. What methodologies validate enantiomer-specific biological effects of the (R)- vs. (S)-forms?

  • In vitro receptor binding : Compare IC₅₀ values for (R)- and (S)-enantiomers at serotonin 5-HT₂A receptors using radioligand displacement assays. (R)-form shows 10-fold higher affinity (Kᵢ = 12 nM vs. 120 nM) .
  • Pharmacokinetics : Administer enantiomers (1 mg/kg IV) to Sprague-Dawley rats. (R)-form exhibits longer t₁/₂ (4.2 h vs. 1.8 h) due to reduced CYP3A4 metabolism .

Q. How are interaction studies with biological targets conducted, and what are key findings?

  • Surface plasmon resonance (SPR) : Immobilize human serum albumin (HSA) on a CM5 chip. (R)-form binds with K_D = 2.3 µM, suggesting moderate plasma protein binding .
  • Enzyme inhibition : Test against monoamine oxidase B (MAO-B) using a fluorometric assay. No inhibition at 10 µM, ruling out off-target effects in CNS studies .

Q. How can researchers resolve contradictions in reported bioactivity data?

Common discrepancies arise from:

  • Impurity profiles : Residual trifluoroacetic acid (TFA) from synthesis can inhibit enzymes. Validate purity via ¹H NMR (absence of δ 12.1 ppm TFA peak) .
  • Assay conditions : Differences in DMSO concentration (e.g., 0.5% vs. 0.1%) alter solubility and apparent IC₅₀. Standardize solvent controls .

Q. What comparative analyses distinguish this compound from structural analogs?

Analog Structural Difference Bioactivity Shift
3-(Trifluoromethyl)phenethylamineLacks chiral center50% lower 5-HT₂A affinity
(R)-1-(4-CF₃-phenyl)ethanaminePara-substituted CF₃Reduced logP (2.1 vs. 2.8)
(S)-enantiomerOpposite configuration8-fold lower metabolic stability

Q. What reaction mechanisms govern its reactivity under varying conditions?

  • Acidic hydrolysis : CF₃ groups undergo slow defluorination to COOH at pH <2, confirmed by ¹⁹F NMR signal decay .
  • Nucleophilic substitution : Amine group reacts with acyl chlorides (e.g., benzoyl chloride) in THF at 25°C, yielding N-acylated derivatives (85% yield) .

Q. How is computational modeling applied to predict its physicochemical properties?

  • DFT calculations (B3LYP/6-311+G(d,p)) predict dipole moment (4.2 Debye) and electrostatic potential maps, correlating with crystallographic data .
  • MD simulations (GROMACS) model membrane permeability (LogP_exp = 2.8 vs. LogP_pred = 2.6) .

Q. What protocols ensure stability during long-term storage and in vivo experiments?

  • Lyophilization : Reconstitute in 10 mM citrate buffer (pH 5.0) for >90% recovery after 6 months at -80°C .
  • In vivo dosing : Administer via osmotic minipump (0.5 mg/kg/h) to maintain steady plasma levels and avoid peak-trough fluctuations .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.